2-{[4-(3,4-DICHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Description
2-{[4-(3,4-DICHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups, linked to a dioxabicyclooctane moiety via a sulfanyl group.
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3S/c18-8-2-1-7(3-9(8)19)10-4-14(17(20,21)22)24-16(23-10)28-13-5-11(25)15-26-6-12(13)27-15/h1-4,12-13,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWBALXVNKFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(3,4-DICHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves multiple steps, starting with the preparation of the pyrimidine ring. The dichlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. The dioxabicyclooctane moiety is synthesized separately and then linked to the pyrimidine ring via a sulfanyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The dichlorophenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives.
Scientific Research Applications
2-{[4-(3,4-DICHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and trifluoromethyl groups enhance its binding affinity to these targets, while the dioxabicyclooctane moiety provides structural stability. The sulfanyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include those with pyrimidine rings substituted with different functional groups. For example:
- 2-{[4-(3,4-DICHLOROPHENYL)-6-(METHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
- 2-{[4-(3,4-DICHLOROPHENYL)-6-(ETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the trifluoromethyl group in 2-{[4-(3,4-DICHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE makes it unique, as this group is known to enhance metabolic stability and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
